The synthesis of Fobrepodacin involves several key steps to convert precursor compounds into the final product. The process typically starts with the preparation of SPR719, followed by the phosphorylation to yield Fobrepodacin.
Fobrepodacin has a complex molecular structure characterized by its aminobenzimidazole core.
Fobrepodacin undergoes various chemical reactions during its synthesis and metabolism:
Fobrepodacin functions primarily as an inhibitor of DNA gyrase, an essential enzyme in bacterial DNA replication:
Fobrepodacin possesses several notable physical and chemical properties:
Fobrepodacin is primarily being researched for its potential applications in treating:
Fobrepodacin's development journey began at Vertex Pharmaceuticals, where it was initially identified as PVXc-486 during discovery programs targeting bacterial DNA gyrase. In 2016, Spero Therapeutics acquired the compound, designating it SPR720, and advanced it through preclinical development. The compound demonstrated potent activity against both Mycobacterium tuberculosis (Mtb) and nontuberculous mycobacteria (NTM) in murine models, showing comparable efficacy to moxifloxacin in combination regimens [2].
Significant development momentum occurred in June 2019 when Spero established a collaborative partnership with the Bill & Melinda Gates Medical Research Institute (Gates MRI). This agreement granted Gates MRI exclusive rights to develop SPR720 for tuberculosis treatment in low- and middle-income countries (LMICs), while Spero retained commercial rights for NTM indications in major markets. This strategic partnership exemplified the increasing importance of public-private partnerships in advancing antibacterial agents targeting neglected diseases [2].
The compound's mechanism involves its rapid conversion to the active metabolite SPR719 (fobrepodacin's bioactive form) following oral administration. SPR719 functions as a highly selective inhibitor of the bacterial DNA gyrase subunit B (GyrB), which is essential for bacterial DNA replication and transcription. This enzymatic target differs from quinolones, which target the GyrA subunit, thereby offering potential activity against quinolone-resistant strains [2] [10].
Mycobacterial infections present unique therapeutic challenges due to their complex cell wall structure, intracellular persistence, and propensity for resistance development. Fobrepodacin addresses multidrug-resistant (MDR) mycobacterial infections through multiple mechanistic advantages:
Novel Target Engagement: By specifically inhibiting the ATP-binding domain of GyrB, SPR719 disrupts DNA supercoiling without cross-resistance to existing fluoroquinolones that target GyrA. This mechanism remains effective against Mtb strains resistant to first-line TB drugs including isoniazid and rifampicin [2] [4].
Overcoming Efflux-Mediated Resistance: Unlike many conventional antibiotics, Fobrepodacin maintains activity against mycobacteria with overexpressed efflux pumps (e.g., resistance-nodulation-division transporters). This advantage is critical given that efflux mechanisms contribute significantly to the multidrug resistance phenotype in both TB and NTM pathogens [4].
Intracellular Accumulation: The active metabolite SPR719 achieves concentrations in epithelial lining fluid (ELF) and alveolar macrophages (AM) that significantly exceed unbound plasma concentrations. Pharmacokinetic studies demonstrate ELF-to-unbound plasma concentration ratios of 19.87 for AUC~0-24~ and 21.88 for C~max~, while AM-to-unbound plasma ratios reach 42.50 and 52.53 respectively. This enhanced penetration into infection sites is critical for eradicating intracellular mycobacterial reservoirs [10].
Table 2: Preclinical Efficacy of Fobrepodacin Against Mycobacterial Infections
Infection Model | Treatment Regimen | Key Findings | Reference |
---|---|---|---|
Murine Chronic Mtb Infection | SPR720 (100mg/kg BID) | 2.5-log CFU reduction comparable to moxifloxacin | [2] |
Murine TB (Combination Therapy) | SPR720/RIF10/PZA (8 weeks) | Equivalent sterilization to moxifloxacin/RIF/PZA | [2] |
Murine TB (Enhanced Regimen) | SPR720/RIF30/PZA (12 weeks) | Superior prevention of reactivation vs control regimens | [2] |
MAC Pulmonary Disease | SPR720 (Phase 2 trial) | Clinical evaluation in human subjects completed | [10] |
The strategic value of Fobrepodacin extends beyond its molecular attributes to address critical epidemiological challenges:
NTM Pandemic: Nontuberculous mycobacterial pulmonary disease (NTM-PD) incidence in the United States increased from 6.8 to 11.7 per 100,000 persons between 2008-2015, with geographical variations. Mycobacterium avium complex (MAC) and Mycobacterium abscessus (MAB) collectively cause 80-85% of global NTM lung disease, characterized by dismal cure rates (39-68% for MAC-PD and 30-60% for MAB-PD) despite year-long multi-drug regimens. Fobrepodacin represents one of the few compounds in clinical development specifically targeting these neglected infections [1].
TB Resistance Crisis: Tuberculosis caused approximately 1.3 million deaths in 2022, with 7.5 million new cases reported. Drug-resistant TB strains, particularly multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) variants, complicate global control efforts. The WHO reports only 60% cure rates for MDR-TB and 30-50% for XDR-TB with conventional regimens. Fobrepodacin's inclusion among 28 drugs in Phase I-III trials for TB (including 18 new chemical entities) positions it as a potential component of novel regimen strategies aimed at shortening treatment duration and overcoming resistance [6] [8].
Therapeutic Access and Funding: Despite the 2018 UN High-Level Meeting setting a $2 billion annual target for TB research funding, only $1 billion was available in 2021. The 2023 meeting increased this target to $5 billion annually by 2027, reflecting the substantial resource gap. Fobrepodacin's development through Gates MRI partnership provides a model for sustainable access in LMICs, where the TB burden is highest. Its orphan drug designation in the United States for NTM indications further underscores its importance in addressing unmet medical needs [8] [10].
Table 3: Strategic Positioning of Fobrepodacin in Antimicrobial Development
Strategic Challenge | Current Landscape | Fobrepodacin's Value Proposition |
---|---|---|
NTM Treatment Gap | Cure rates of 30-60% for MAB-PD; limited drug development pipeline | One of few NTM-specific agents in clinical development |
TB Resistance | 450,000 MDR/RR-TB cases annually; complex lengthy regimens | Novel mechanism effective against drug-resistant Mtb |
Therapeutic Shortening | DS-TB requires 4-6 months; MDR-TB up to 18 months | Potential to shorten treatment duration in combination regimens |
R&D Funding Disparity | Only $1 billion of $2 billion target TB research funding achieved | Leverages public-private partnership development model |
Novel Target Need | 10-year discovery gap for new antibiotic classes | First-in-class GyrB inhibitor with novel resistance profile |
The future development trajectory for Fobrepodacin faces both opportunities and challenges. As of 2025, its clinical development for NTM indications remains under evaluation following Phase 2 trial data assessment. However, its unique biochemical attributes, favorable tissue distribution, and position within the evolving therapeutic landscape for drug-resistant mycobacterial infections continue to support its potential as a valuable therapeutic tool. The compound exemplifies how targeted antimicrobial discovery, coupled with innovative development partnerships, can address critical gaps in managing increasingly resistant pathogens that threaten global health security [1] [2] [10].
Compound Names Mentioned: Fobrepodacin, SPR720, SPR719, PVXc-486
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: